Host–Guest Stoichiometry with β‑Cyclodextrin Distinguishes Adipate from Succinate and Sebacate
In a systematic fluorescence‑quenching study, only one of the two p‑nitrophenyl groups of bis(4‑nitrophenyl) adipate entered the β‑cyclodextrin cavity, whereas both groups of the succinate analog entered, and neither group of the sebacate analog entered [1]. The intermediate stoichiometry of the adipate ester is attributed to the optimal length of the hexamethylene spacer, which allows one terminal aryl ring to reside inside the host while the other remains free in solution [1].
| Evidence Dimension | Number of p‑nitrophenyl groups included in β‑cyclodextrin |
|---|---|
| Target Compound Data | 1 group included |
| Comparator Or Baseline | Bis(4‑nitrophenyl) succinate: 2 groups included; Bis(4‑nitrophenyl) sebacate: 0 groups included |
| Quantified Difference | Adipate shows exactly 1:1 inclusion stoichiometry, whereas succinate is 2:1 and sebacate is 0:1 |
| Conditions | Fluorescence quenching and UV‑Vis spectroscopy; aqueous solution, room temperature; β‑cyclodextrin as host |
Why This Matters
For supramolecular network construction, adipate’s 1:1 host–guest stoichiometry enables the design of linear or branched architectures that succinate (both ends capped) or sebacate (no capping) cannot achieve.
- [1] Li H, et al. Spectroscopy studies on the interaction of bis(p-nitrophenyl) esters and beta-cyclodextrin. Guang Pu Xue Yu Guang Pu Fen Xi. 2005;25(2):226‑231. PMID: 15852862. View Source
